5-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
Description
5-(Thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring:
- Isoxazole core: A five-membered ring with two adjacent heteroatoms (O and N).
- Thiophene substituents: Two thiophen-2-yl groups attached to the isoxazole and pyrazine rings.
- Pyrazine linker: A six-membered aromatic ring with two nitrogen atoms, connecting the isoxazole carboxamide to the second thiophene moiety.
Properties
IUPAC Name |
5-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-17(11-9-13(23-21-11)14-3-1-7-24-14)20-10-12-16(19-6-5-18-12)15-4-2-8-25-15/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQHPZGHGVZBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Isoxazole vs. Thiazole/Pyrazole Derivatives
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ():
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Thiazole core with morpholine and pyridine substituents. Increased hydrogen-bonding capacity due to morpholine’s oxygen atoms, contrasting with the target compound’s pyrazine nitrogen-based interactions .
- Pyrazole derivatives (): Compounds like 5-Amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide exhibit a non-aromatic, partially saturated pyrazole ring. Reduced aromaticity may decrease π-π stacking but improve conformational flexibility .
Thiadiazole and Triazepine Analogs
- Example: 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione shows higher polarity due to nitro groups .
Substituent Effects
Thiophene vs. Chlorophenyl/Methyl Groups
Carboxamide Linkers
- Thieno[2,3-e][1,2,4]triazepine-7-carboxamide (): A seven-membered triazepine ring fused to thiophene. Larger ring size may improve binding to extended protein pockets but increase synthetic complexity .
Molecular Weight and Solubility
*Calculated based on empirical formulas from evidence.
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